molecular formula C15H33O3P B084137 Trineopentyl phosphite CAS No. 14540-52-4

Trineopentyl phosphite

Cat. No. B084137
CAS RN: 14540-52-4
M. Wt: 292.39 g/mol
InChI Key: VEKIRWDIEAVDHT-UHFFFAOYSA-N
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Description

Trineopentyl phosphite is a chemical compound that has been explored in the context of organic synthesis, particularly in reactions involving quasiphosphonium intermediates and metal complexes. This compound, like other phosphites, reacts with various reagents and plays a crucial role in the synthesis and structure of complex organic molecules.

Synthesis Analysis

The synthesis of trineopentyl phosphite involves reactions with alkyl halides, forming quasiphosphonium intermediates. These intermediates further decompose to yield various organic compounds. Trineopentyl phosphite reacts readily with methyl iodide and bromomethane at room temperature, resulting in crystalline Michaelis-Arbuzov intermediates without the rearrangement of the alkyl group. These findings highlight the utility of trineopentyl phosphite in generating specific intermediates under controlled experimental conditions (Hudson, Rees, & Weekes, 1974).

Molecular Structure Analysis

The molecular structure of trineopentyl phosphite adducts and their intermediates have been studied using nuclear magnetic resonance (NMR) spectroscopy, revealing detailed insights into their phosphonium structure. The studies have shown that these adducts exhibit specific chemical shifts and coupling patterns, indicative of their unique structural attributes (Hudson, Rees, & Weekes, 1974).

Chemical Reactions and Properties

Trineopentyl phosphite is involved in various chemical reactions, forming adducts with alkyl halides and undergoing transformations into different phosphorus-containing compounds. These reactions are influenced by factors such as temperature and the nature of the reacting halides, leading to the formation of phosphonium intermediates and halogenophosphites among other products (Hudson, Rees, & Weekes, 1974).

Physical Properties Analysis

While specific physical properties of trineopentyl phosphite, such as melting point, boiling point, and solubility, were not directly mentioned in the searched documents, phosphites typically exhibit unique physical characteristics based on their molecular structure and bonding. These properties can be inferred through experimental data and molecular simulations.

Chemical Properties Analysis

The chemical properties of trineopentyl phosphite, including its reactivity with halides and behavior under different conditions, reflect its utility in organic synthesis. Its ability to form stable intermediates and participate in Michaelis-Arbuzov reactions showcases its importance in synthesizing complex organic compounds and in the study of reaction mechanisms (Hudson, Rees, & Weekes, 1974).

Scientific Research Applications

  • Preparation of Quasiphosphonium Intermediates : Trineopentyl phosphite is used to prepare crystalline Michaelis–Arbuzov intermediates, which decompose to yield neopentyl halides without rearrangement of the alkyl group. This process is significant in organic synthesis and molecular structure studies (Hudson, Rees, & Weekes, 1974).

  • Protonation and Dealkylation Studies : The compound is studied for its reaction with hydrogen chloride, revealing insights into the protonation of trialkyl phosphites and mechanisms of their dealkylation, important for understanding chemical reactions and synthesis (Hudson & Roberts, 1974).

  • Studying Phosphine Resistance in Insects : Research on phosphine resistance in grain insect species, such as Tribolium castaneum and Rhyzopertha dominica, involves trineopentyl phosphite. This is crucial for understanding pest resistance to insecticides in agriculture (Opit, Phillips, Aikins, & Hasan, 2012).

  • Electrolyte Additives in Lithium-Ion Batteries : Investigations into tris(trimethylsilyl) phosphite and triethyl phosphite as electrolyte additives for lithium-ion batteries are conducted. These studies provide insights into improving battery performance and lifespan (Peebles et al., 2017).

  • Electromembrane Extraction Applications : The use of alkylated phosphites, including trineopentyl phosphite, as supported liquid membranes for electromembrane extraction of drugs from plasma samples is explored. This is important in analytical chemistry and pharmaceutical studies (Huang, Gjelstad, & Pedersen‐Bjergaard, 2017).

  • Studying Plant Biostimulants and Pathogen Resistance : Research on Trichoderma and phosphite as plant biostimulants and pathogen resistance agents highlights the role of phosphite compounds in enhancing crop production and disease resistance (Formisano et al., 2021).

  • Investigating Flame-Retarding Additives in Batteries : Studies on triethyl and tributyl phosphite as flame-retarding additives in lithium-ion batteries are conducted. This research is vital for enhancing battery safety and performance (Nam, Park, & Kim, 2012).

  • Phosphite-Induced Plant Stress Responses : Investigations into phosphite as an inducer of adaptive responses to stress in plants and as a stimulator of better plant performance provide insights into agricultural practices and crop resilience (Trejo-Téllez & Gómez-Merino, 2018).

Future Directions

Tertiary phosphines, such as Trineopentyl phosphite, have seen prosperous growth in the past 20 years . Their applications in radical generation and reactions remain relatively less explored, suggesting a potential area for future research .

properties

IUPAC Name

tris(2,2-dimethylpropyl) phosphite
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H33O3P/c1-13(2,3)10-16-19(17-11-14(4,5)6)18-12-15(7,8)9/h10-12H2,1-9H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEKIRWDIEAVDHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)COP(OCC(C)(C)C)OCC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H33O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30311616
Record name Trineopentyl phosphite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30311616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Trineopentyl phosphite

CAS RN

14540-52-4
Record name Trineopentyl phosphite
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=244346
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Trineopentyl phosphite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30311616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
54
Citations
HR Hudson, RG Rees, JE Weekes - Journal of the Chemical Society …, 1974 - pubs.rsc.org
… At room temperature, trineopentyl phosphite reacts readily with iodomethane or … a study of the kinetics of decomposition for trineopentyl phosphite-methyl iodide, are consistent with the …
Number of citations: 1 pubs.rsc.org
JH Finley, DB Denney - Journal of the American Chemical Society, 1970 - ACS Publications
… Trineopentyl phosphite and neopentyl hypochlorite reacted to give tetraneopentyloxyphosphonium chloride as was reported before.4 The 31P chemical shift of this salt …
Number of citations: 16 pubs.acs.org
LL Chang, DB Denney, DZ Denney… - Journal of the American …, 1977 - ACS Publications
Methyl, ethyl,-isopropyl, neopentyl, cyclopentyl, cyclohexyl, and benzyl benzenesulfenates have been allowed to react respectively with trimethyl, triethyl, triisopropyl, trineopentyl, …
Number of citations: 58 pubs.acs.org
HR Hudson, A Kow, JC Roberts - Journal of the Chemical Society …, 1983 - pubs.rsc.org
… The reactions occurred more rapidly than with trineopentyl phosphite and were best carried out in anhydrous ether which served as a diluent and aided the precipitation of the …
Number of citations: 13 pubs.rsc.org
DB Denney, HM Relles - Tetrahedron Letters, 1964 - Elsevier
… Trineopentyl phosphite reacts vigorously with neopentyl hypochlorite at -78' in methylene chloride to give a solution of what is most certainly tetraneopentyloxyphosphonium chloride (I). …
Number of citations: 12 www.sciencedirect.com
I Petneházy, G Szakál, L Tõke, HR Hudson… - Tetrahedron, 1983 - Elsevier
… Even in acetone-acetic acid mixtures, in which trineopentyl phosphite and a-bromoacetophenone were shown to give dineopentyl l-phenylvinyl phosphate (18) as the major product, …
Number of citations: 26 www.sciencedirect.com
HR Hudson, JC Roberts - Journal of the Chemical Society, Perkin …, 1974 - pubs.rsc.org
… (2) In 100% sulphuric acid at 25", trineopentyl phosphite also gave a mixture of the various protonated forms and we consider, from the ease of dealkylation, that it is unlikely that …
Number of citations: 3 pubs.rsc.org
JD White, JH Cammack, K Sakuma - Journal of the American …, 1989 - ACS Publications
… However, no methane or trineopentyl phosphite is produced. Instead, a quantitative conversion to dineopentyl methylphosphonite (10) indicative of PO bond cleavage (Scheme III) is …
Number of citations: 43 pubs.acs.org
K Taira, DC Gorenstein - Tetrahedron, 1984 - Elsevier
Whereas triethyl phosphite readily reacts with benzoyl chloride to yield the Michaelis-Arbusov product, diethyl benzoyl phosphonate, 1-methyl-4-phospha-3,5,8-trioxabi)cyclo[2.2.2]…
Number of citations: 24 www.sciencedirect.com
HR HUDSON, A KOW, R JC - 1983 - pascal-francis.inist.fr
Keyword (fr) PHOSPHORE COMPOSE ORGANIQUE PHOSPHONIUM QUATERNAIRE COMPOSE EFFET SUBSTITUANT REACTION MICHAELIS ARBUZOV MECANISME REACTION …
Number of citations: 0 pascal-francis.inist.fr

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